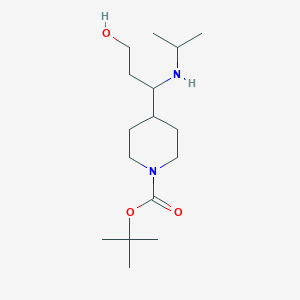
1-Acetylindoline-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetylindoline-5-carbaldehyde is an organic compound belonging to the indole family, characterized by the presence of an indoline ring system with an acetyl group at the nitrogen atom and an aldehyde group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetylindoline-5-carbaldehyde can be synthesized through several methods One common approach involves the acetylation of indoline followed by formylation at the 5-position
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-Acetylindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indoline ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating nature of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Acetylindoline-5-carboxylic acid.
Reduction: 1-Acetylindoline-5-methanol.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
科学的研究の応用
1-Acetylindoline-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Acetylindoline-5-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indoline ring system can engage in π-π interactions with aromatic residues in biological targets, influencing their activity.
類似化合物との比較
1-Acetylindoline-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-Acetylindoline-5-carboxylic acid: Oxidized form of 1-Acetylindoline-5-carbaldehyde.
1-Acetylindoline-5-methanol: Reduced form of this compound.
Uniqueness: this compound is unique due to the specific positioning of the acetyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry.
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
1-acetyl-2,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-8(14)12-5-4-10-6-9(7-13)2-3-11(10)12/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
XFHXIXRTXWMWFG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


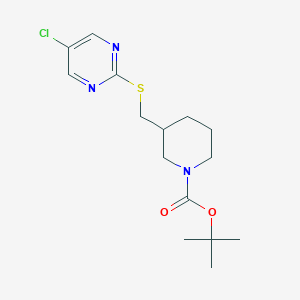



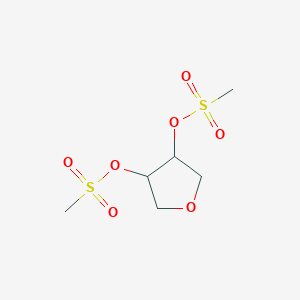
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)
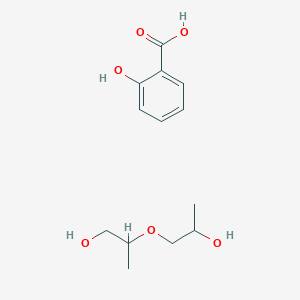

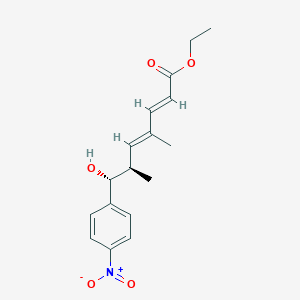
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)
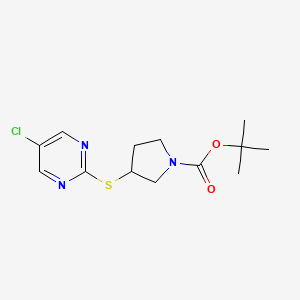
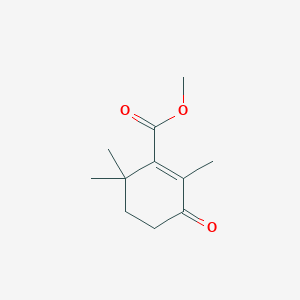
![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
